XL PI3K/mTOR inhibitor

Beschreibung

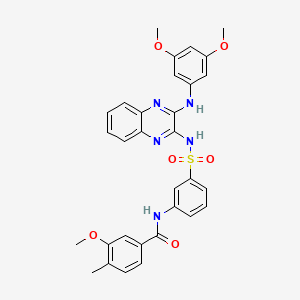

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-12-13-20(14-28(19)42-4)31(37)33-21-8-7-9-25(17-21)43(38,39)36-30-29(34-26-10-5-6-11-27(26)35-30)32-22-15-23(40-2)18-24(16-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAVYHDQWPBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Xl Pi3k/mtor Inhibitors

ATP-Competitive Binding and Kinase Inhibition Profile

A key feature of many dual PI3K/mTOR inhibitors is their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic sites of both PI3K and mTOR kinases. researchgate.netresearchgate.net This competitive inhibition prevents the transfer of phosphate (B84403) groups to downstream substrates, thereby blocking signal transduction. The structural similarity between the ATP-binding pockets of PI3K and mTOR facilitates the design of single molecules capable of targeting both enzymes. researchgate.netnih.gov

Pan-Class I PI3K Isoform Inhibition

Many dual PI3K/mTOR inhibitors exhibit broad activity against all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). wikipedia.orgaacrjournals.org This pan-Class I inhibition is considered advantageous as different cancer types may rely on distinct PI3K isoforms for their growth and survival. For instance, while some tumors harbor activating mutations in PIK3CA (encoding the p110α isoform), others may depend on signaling through p110β or other isoforms. aacrjournals.org By inhibiting all Class I isoforms, these inhibitors can cast a wider net, potentially overcoming the redundancy within the PI3K family. Research has shown that pan-class I PI3K inhibition can be more effective in suppressing cancer cell proliferation and survival compared to isoform-selective inhibitors in certain contexts.

Dual Catalytic Inhibition of mTORC1 and mTORC2

The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov First-generation mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs), primarily act as allosteric inhibitors of mTORC1. wikipedia.orgspandidos-publications.com A significant limitation of these agents is their inability to directly inhibit mTORC2, which can lead to a feedback activation of Akt signaling, thereby attenuating their therapeutic efficacy. nih.govpnas.org

In contrast, ATP-competitive dual PI3K/mTOR inhibitors are designed to block the kinase activity of both mTORC1 and mTORC2. wikipedia.orgaacrjournals.org This dual inhibition prevents the phosphorylation of key downstream effectors of both complexes, leading to a more comprehensive blockade of the mTOR pathway. nih.govpnas.org By inhibiting mTORC2, these compounds prevent the phosphorylation of Akt at Serine 473, a critical step for its full activation, thus circumventing the feedback loop that plagues rapalogs. nih.govashpublications.org

Modulation of Proximal and Distal Signaling Events

The inhibition of PI3K and mTOR by these dual inhibitors leads to a cascade of effects on downstream signaling molecules, profoundly altering cellular processes such as proliferation, growth, and survival.

Impact on AKT Phosphorylation States (e.g., Thr308, Ser473)

A central consequence of dual PI3K/mTOR inhibition is the significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K. Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif, a modification primarily mediated by mTORC2. oncotarget.com

By inhibiting PI3K, these dual inhibitors prevent the generation of PIP3, which is necessary for the recruitment of Akt and PDK1 to the plasma membrane, thereby reducing Thr308 phosphorylation. oncotarget.com Simultaneously, by inhibiting the catalytic activity of mTORC2, they directly block the phosphorylation of Akt at Ser473. nih.govashpublications.org Studies have demonstrated that dual PI3K/mTOR inhibitors, such as NVP-BEZ235, effectively reduce the phosphorylation of Akt at both Thr308 and Ser473. aacrjournals.orgoncotarget.com This dual blockade of Akt phosphorylation is a key mechanistic advantage over inhibitors that only target a single node in the pathway.

| Inhibitor Type | Effect on p-Akt (Thr308) | Effect on p-Akt (Ser473) | Rationale |

|---|---|---|---|

| Pan-PI3K Inhibitor | Decrease | Decrease (indirectly) | Inhibits PIP3 production, preventing Akt and PDK1 recruitment. |

| mTORC1 Inhibitor (Rapalog) | Increase (Feedback) | Increase (Feedback) | Inhibition of S6K1 relieves feedback inhibition on PI3K. nih.gov |

| Dual PI3K/mTOR Inhibitor | Decrease | Decrease | Inhibits both PI3K (upstream of Thr308) and mTORC2 (responsible for Ser473). aacrjournals.orgoncotarget.com |

Regulation of mTOR Substrates (e.g., S6K, 4E-BP1)

The inhibition of mTORC1 by dual PI3K/mTOR inhibitors leads to the dephosphorylation of its two major downstream substrates: ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). ashpublications.orgspandidos-publications.com The phosphorylation of S6K and 4E-BP1 is crucial for the regulation of protein synthesis. nih.govresearchgate.net

In their hypophosphorylated state, 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. ahajournals.org Inhibition of mTORC1 by dual inhibitors leads to dephosphorylated 4E-BP1, which then sequesters eIF4E and suppresses the translation of mRNAs that are critical for cell growth and proliferation. pnas.org Similarly, the dephosphorylation of S6K by these inhibitors leads to a decrease in ribosome biogenesis and protein synthesis. nih.gov Studies have shown that dual PI3K/mTOR inhibitors effectively suppress the phosphorylation of both S6K and 4E-BP1. pnas.orgnih.gov

| Inhibitor | Effect on p-S6K | Effect on p-4E-BP1 | Reference |

|---|---|---|---|

| Rapamycin | Strongly Inhibits | Partially and transiently inhibits | pnas.org |

| PP242 (ATP-competitive mTOR inhibitor) | Effectively Inhibits | Effectively Inhibits | spandidos-publications.com |

| OSI-027 (Dual mTORC1/2 inhibitor) | Inhibits | Inhibits | pnas.org |

Crosstalk with Other Intracellular Signaling Cascades (e.g., MAPK/ERK, NFκB)

The PI3K/mTOR pathway does not operate in isolation; it engages in extensive crosstalk with other signaling networks, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. oncotarget.comresearchgate.net Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of the MAPK/ERK pathway, which can limit the antitumor efficacy of the inhibitors. oncotarget.com This feedback activation can occur through various mechanisms, including the relief of inhibitory signals from S6K to the MAPK pathway. oncotarget.comaging-us.com

For example, treatment with the dual PI3K/mTOR inhibitor BEZ235 has been shown to induce the phosphorylation of ERK in some cancer cell lines. oncotarget.com This suggests that while the PI3K/mTOR pathway is effectively blocked, the cell attempts to compensate by upregulating a parallel survival pathway.

Furthermore, there is evidence of crosstalk between the PI3K/mTOR pathway and the nuclear factor-kappa B (NF-κB) signaling pathway. ulisboa.pt The IKK complex, a central regulator of NF-κB, has been shown to interact with components of the mTOR pathway, and in some contexts, inhibition of PI3K can modulate NF-κB activity. oncotarget.comulisboa.pt The intricate nature of this crosstalk highlights the complexity of cellular signaling and the potential for resistance mechanisms to emerge following targeted therapy. mdpi.com

Preclinical Efficacy Studies of Xl Pi3k/mtor Inhibitors

In Vitro Cellular Efficacy Assessments

Comprehensive Panel Screening for Sensitivity Across Diverse Cell Lineages

The efficacy of dual PI3K/mTOR inhibitors has been evaluated across extensive panels of human cancer cell lines, revealing a broad spectrum of antiproliferative activity. For instance, a screen of 436 cancer cell lines demonstrated that VS-5584 has widespread antiproliferative effects, with a notable sensitivity in cell lines harboring PIK3CA mutations. nih.gov Similarly, a comprehensive screening of 707 cell lines from 47 different tumor types was conducted to assess sensitivity to the PIM/PI3K/mTOR triple kinase inhibitor IBL-302. embopress.org

Studies have shown that the sensitivity to these inhibitors can be influenced by the genetic background of the cancer cells. For example, NVP-BEZ235 selectively induced cell death in breast cancer cell lines with HER2 amplification or PIK3CA mutations, but not in those with PTEN loss or KRAS mutations. nih.govpnas.org In osteosarcoma, dual PI3K/mTOR inhibitors were found to be significantly more potent than inhibitors targeting only PI3K. nih.gov

The preclinical efficacy of various dual inhibitors has been demonstrated in a range of cancer types:

Glioblastoma: Dactolisib (NVP-BEZ235) has been shown to inhibit cell viability and enhance the effects of standard treatments in glioblastoma cell lines. oncotarget.com The novel inhibitor DS7423 inhibited the growth of glioma cell lines and glioma-initiating cells at nanomolar concentrations. oncotarget.com

Breast Cancer: In HER2-dependent breast cancers, PI3K inhibitors have been shown to induce significant apoptosis. aacrjournals.org GDC-0084, a brain-penetrant inhibitor, has shown promise in models of PIK3CA-mutant breast cancer brain metastases. aacrjournals.orgharvard.edu

Colon Cancer: BEZ235 has been found to impair cell proliferation, survival, and invasion in human colon cancer cells. dovepress.com

Renal Cancer: The novel inhibitor SN202 has demonstrated preclinical antitumor effects in renal cancer cells. tandfonline.com

Leukemia: Voxtalisib (B1684596) has been shown to inhibit the proliferation of leukemia cell lines in a dose-dependent manner. nih.gov

| Inhibitor | Cancer Type | Key Findings | Citations |

| VS-5584 | Various | Broad antiproliferative activity in a 436 cell line screen; increased sensitivity in PIK3CA mutant lines. | nih.gov |

| IBL-302 | Various | Screened against 707 cell lines from 47 tumor types. | embopress.org |

| NVP-BEZ235 | Breast Cancer | Selective cell death in HER2 amplified and PIK3CA mutant lines. | nih.govpnas.org |

| Dactolisib (NVP-BEZ235) | Glioblastoma | Inhibits cell viability and enhances standard of care treatment effects. | oncotarget.com |

| DS7423 | Glioma | Potent growth inhibition of glioma cell lines and initiating cells. | oncotarget.com |

| GDC-0084 | Breast Cancer Brain Metastases | Effective against PIK3CA-mutant models. | aacrjournals.orgharvard.edu |

| BEZ235 | Colon Cancer | Impairs proliferation, survival, and invasion. | dovepress.com |

| SN202 | Renal Cancer | Preclinical antitumor activity demonstrated. | tandfonline.com |

| Voxtalisib | Leukemia | Dose-dependent inhibition of proliferation. | nih.gov |

Dose- and Time-Dependent Inhibition of Cell Proliferation and Viability

Dual PI3K/mTOR inhibitors consistently demonstrate a dose- and time-dependent reduction in the proliferation and viability of cancer cells. For instance, the novel inhibitor GNE-477 efficiently decreased the viability of primary human renal cell carcinoma (RCC) cells in a dose- and time-dependent manner. aging-us.com Similarly, PQR309, a PI3K/mTORC1/2 inhibitor, induced dose- and time-dependent cytotoxicity in glioblastoma cells. spandidos-publications.com

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. PF-04691502 has been shown to have low nanomolar IC50 values against various PI3K isoforms and mTOR. spandidos-publications.com In a study on aggressive B-cell non-Hodgkin lymphomas, the IC50 of the mTOR inhibitor INK-128 ranged from 0.014 to 0.170 μM. spandidos-publications.com The dual inhibitor PKI-587 also showed potent growth inhibition with corresponding IC50 values that matched the suppression of downstream signaling pathways. celcuity.com Voxtalisib inhibited the proliferation of four leukemia cell lines with IC50 values below 5 μM, while showing a much weaker effect on normal blood cells. nih.gov

Induction of Cell Cycle Arrest (e.g., G1 phase)

A common mechanism of action for dual PI3K/mTOR inhibitors is the induction of cell cycle arrest, most frequently in the G1 phase. spandidos-publications.com This G1 arrest is often associated with the downregulation of key regulatory proteins.

Several studies have detailed this effect:

PF-04691502 was found to induce G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphoma cells by inhibiting the protein level of cyclin D1. spandidos-publications.com

BEZ235 , in combination with radiation, caused G1 phase arrest in oral squamous cell carcinoma cells, which was linked to the downregulation of cyclin D1/CDK4 activity. oncotarget.com

LY294002 , a PI3K inhibitor, induced G1 cell cycle arrest in prostate and ovarian cancer cells, an effect accompanied by decreased expression of G1-associated proteins like cyclin D1 and CDK4. researchgate.netphysiology.org

PQR309 was shown to significantly arrest the cell cycle in the G1 phase in glioblastoma cells. spandidos-publications.com

Combined treatment with temsirolimus (B1684623) and BEZ235 or ZSTK474 resulted in G0/G1 cell cycle arrest. plos.org

This blockade of the G1-S transition is a key contributor to the growth-inhibitory effects of these compounds. researchgate.netoncotarget.com

Apoptosis Induction and Characterization

Dual PI3K/mTOR inhibitors have been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. frontiersin.orgnih.gov This process is often characterized by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis. nih.govpnas.org

For example, NVP-BEZ235 induced PARP cleavage in breast cancer cell lines, indicating an apoptotic process. nih.govpnas.orgpnas.org Similarly, treatment with PKI-587 induced cleaved PARP in a breast cancer cell line. celcuity.com The inhibitor GDC-0084 was also found to induce apoptosis selectively in PIK3CA-mutant breast cancer brain metastatic cell lines in a dose-dependent manner. aacrjournals.orgharvard.edu

Further investigation has revealed that the apoptotic mechanism may involve alternative pathways. Studies with NVP-BEZ235 suggest that the induced apoptosis might be partially independent of the typical caspase-9-mediated mitochondrial pathway, instead potentially involving the extrinsic executioner caspase-2. nih.govpnas.org In glioblastoma cells, the inhibitor PQR309 induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bad, leading to the activation of cleaved caspase-3. spandidos-publications.com

| Inhibitor | Cancer Type | Apoptotic Markers/Pathways | Citations |

| NVP-BEZ235 | Breast Cancer | PARP cleavage; potentially involves caspase-2. | nih.govpnas.orgpnas.org |

| PKI-587 | Breast Cancer | Cleaved PARP induction. | celcuity.com |

| GDC-0084 | Breast Cancer Brain Metastases | Dose-dependent apoptosis in PIK3CA-mutant lines. | aacrjournals.orgharvard.edu |

| PQR309 | Glioblastoma | Downregulation of Bcl-2; upregulation of Bax, Bad; activation of cleaved caspase-3. | spandidos-publications.com |

| PF-04691502 | B-cell non-Hodgkin Lymphoma | Promotes apoptosis. | spandidos-publications.com |

| Dactolisib (NVP-BEZ235) | Glioblastoma | Induces pro-apoptotic effects. | oncotarget.com |

Autophagy Modulation and Its Implications

The inhibition of the PI3K/mTOR pathway is known to induce autophagy, a cellular recycling process. aacrjournals.orgaacrjournals.org While autophagy can sometimes promote cell death, it is more often considered a pro-survival mechanism that can confer resistance to cancer therapies. plos.orgaacrjournals.org

Inhibition of mTOR signaling, a key event downstream of PI3K, triggers the formation of autophagosomes. aacrjournals.orgnih.gov Consequently, treatment with PI3K/mTOR inhibitors like PI-103 and NVP-BEZ235 has been shown to induce autophagy in cancer cells. aacrjournals.org This therapy-induced autophagy can promote tumor cell survival, potentially limiting the effectiveness of the inhibitors themselves. plos.orgaacrjournals.org

This has led to the exploration of combination therapies. For instance, inhibiting autophagy with agents like chloroquine (B1663885) has been shown to enhance the apoptotic effects of dual PI3K/mTOR inhibitors in glioma and pancreatic cancer models. aacrjournals.orgaacrjournals.org Similarly, the autophagy inhibitor hydroxychloroquine (B89500) (HCQ) was found to synergize with the mTOR inhibitor temsirolimus to induce apoptosis in melanoma cells. plos.org These findings suggest that targeting autophagy could be a strategy to overcome resistance to PI3K/mTOR inhibitors. aacrjournals.org

Effects on Cellular Migration, Invasion, and Metastatic Potential

The PI3K/mTOR pathway plays a role in regulating cell migration and invasion, which are crucial steps in the metastatic cascade. dovepress.com Preclinical studies have shown that dual PI3K/mTOR inhibitors can effectively reduce these processes in vitro.

Transwell migration and invasion assays have been used to demonstrate these effects. For example, NVP-BEZ235 significantly decreased the migration and invasion of laryngeal squamous cell carcinoma cell lines. researchgate.net In colon cancer cells, both BEZ235 and knockdown of PI3KCA resulted in a significant reduction in cell migration and invasion. dovepress.com Dactolisib was also shown to attenuate migration and invasion in glioblastoma cell lines. oncotarget.com

Furthermore, the PI3K/mTOR inhibitor voxtalisib has been shown to inhibit CXCL12-induced migration and invasion in mantle cell lymphoma (MCL) cells. researchgate.net In primary human RCC cells, GNE-477 potently inhibited cell migration and invasion. aging-us.com These findings highlight the potential of dual PI3K/mTOR inhibitors to interfere with the metastatic process. mdpi.com

In Vivo Efficacy Studies in Preclinical Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents.

Dual PI3K/mTOR inhibitors have consistently demonstrated significant tumor growth inhibition and, in some cases, regression across a variety of xenograft models. For instance, a study using a PC3 human prostate cancer xenograft model, which is null for the tumor suppressor PTEN, showed that the dual inhibitor VS-5584 led to substantial tumor growth inhibition of 79% and 113% at two different doses. nih.gov Similarly, in breast cancer models, single-agent treatment with PI3K/mTOR pathway inhibitors, including the dual inhibitor NVP-BEZ235, resulted in significant inhibition of in vivo growth in HER2+ models. aacrjournals.org Furthermore, these inhibitors were effective in overcoming trastuzumab resistance, with the combination leading to overt tumor regressions in resistant xenograft models. aacrjournals.org

In models of hematological malignancies, the effects are also pronounced. In a xenograft mouse model derived from MOLM-13 cells (carrying MLL-AF9 fusion and FLT3 mutation), treatment with the dual inhibitor BEZ-235 led to significantly delayed tumor progression. ashpublications.org Another dual PI3K/mTOR inhibitor, PF-04691502, demonstrated potent preclinical activity in aggressive B-cell non-Hodgkin lymphomas by inducing G1 cell cycle arrest. oncotarget.com Studies with the novel triple-acting PIM/PI3K/mTOR inhibitor, IBL-302, have also shown single-agent efficacy in suppressing tumor growth in subcutaneous BT-474 and HCC-1954 breast cancer xenograft models. nih.govresearchgate.net

The dual PI3K/mTOR inhibitor GDC-0084 has been shown to effectively inhibit the growth of U87 MG glioblastoma in tumor-bearing mice. mdpi.com Likewise, preclinical evaluations of other dual inhibitors like PI-103 and NVP-BEZ235 have demonstrated efficacy in blocking the growth of glioblastoma cells in vivo. oncotarget.com In cutaneous T-cell lymphoma (CTCL) xenograft models, the dual inhibitor PF-04691502 induced significant apoptosis. nih.gov

Table 1: In Vivo Tumor Growth Inhibition by XL PI3K/mTOR Inhibitors in Xenograft Models

| Compound | Cancer Type | Xenograft Model | Outcome | Citation |

|---|---|---|---|---|

| VS-5584 | Prostate Cancer | PC3 (PTEN-null) | Significant tumor growth inhibition (79% and 113%) | nih.gov |

| NVP-BEZ235 | Breast Cancer | HER2+ | Significant inhibition of in vivo growth | aacrjournals.org |

| NVP-BEZ235 | Breast Cancer | Trastuzumab-resistant | Tumor regression (in combination with trastuzumab) | aacrjournals.org |

| BEZ-235 | Acute Myeloid Leukemia | MOLM-13 (MLL-AF9, FLT3-ITD+) | Delayed tumor progression | ashpublications.orgmdpi.com |

| PF-04691502 | B-cell Non-Hodgkin Lymphoma | Potent anti-lymphoma activity | oncotarget.com | |

| IBL-302 | Breast Cancer | BT-474, HCC-1954 | Single-agent tumor growth suppression | nih.govresearchgate.net |

| GDC-0084 | Glioblastoma | U87 MG | Inhibition of tumor growth | mdpi.com |

| PF-04691502 | Cutaneous T-Cell Lymphoma | Patient-derived | Induced significant apoptosis | nih.gov |

Genetically engineered mouse (GEM) models, where specific genetic alterations are introduced to mimic human diseases, provide a more physiologically relevant context to study cancer development and therapeutic response. In a GEM model of ovarian cancer driven by KRAS activation and PTEN deletion, the dual PI3K/mTOR inhibitor PF-04691502, in combination with a MEK inhibitor, led to the regression of transplanted adenocarcinomas. researchgate.netresearchgate.net

Studies in GEM models of colorectal cancer have also provided valuable insights. While a dual PI3K/mTOR inhibitor (NVP-BEZ235) was effective in a model with wild-type KRAS, it had no effect on tumor size in a model with mutant KRAS, despite effectively inhibiting the PI3K pathway. mit.edu However, combining PI3K/mTOR inhibition with MEK inhibition resulted in maximal tumor regression in the KRAS-mutant model. mit.edu This highlights the importance of the genetic context in determining the efficacy of these inhibitors and suggests rational combination strategies.

In a Kras-driven lung cancer model, the dual pan-PI3K and mTOR inhibitor BEZ235 was able to substantially suppress the growth of tumors induced by a Pik3ca mutation but not those driven by Kras mutation alone. oup.com However, combining MEK and PI3K inhibition in Kras mutant cancers led to marked synergy in shrinking tumors and a significant survival advantage. oup.com

Xenograft Models (e.g., Subcutaneous, Orthotopic, Patient-Derived Xenografts)

Analysis of Tumor Growth Inhibition and Regression

Therapeutic Potential Across Disease Contexts (Preclinical Evidence)

The preclinical evidence strongly supports the therapeutic potential of dual PI3K/mTOR inhibitors across a spectrum of cancers, with particularly compelling data in hematological malignancies.

The PI3K/AKT/mTOR pathway is frequently activated in hematological malignancies and plays a crucial role in their pathogenesis. mdpi.comnih.govoatext.com

Acute Myeloid Leukemia (AML): The PI3K/Akt/mTOR pathway is constitutively activated in a large percentage of AML cases. oatext.com Preclinical studies have shown that dual PI3K/mTOR inhibitors are more effective than single-agent mTOR inhibitors in AML models. oatext.com In xenograft models of AML with MLL-AF9+/FLT3-ITD+, BEZ235 therapy resulted in delayed tumor progression and prolonged survival. mdpi.com In vitro, BEZ235 reduced the viability of AML cells and induced cell cycle arrest. mdpi.com Dual inhibition with BEZ-235 has shown preferential antileukemic activity in MLL-rearranged AML. ashpublications.org

Lymphomas: There is a wealth of preclinical data supporting the anti-tumor activity of dual PI3K/mTOR inhibitors in various lymphoma subtypes. researchgate.netmdpi.com For example, the dual inhibitor PQR309 (bimiralisib) has shown in vitro antitumor activity in a large panel of lymphoma cell lines. aacrjournals.org In preclinical models of Burkitt lymphoma, the dual PI3K/mTOR inhibitor NVP-BEZ235 inhibited proliferation and induced apoptosis. oncotarget.com In diffuse large B-cell lymphoma (DLBCL), combined treatment with the dual PI3K/mTOR inhibitor BEZ235 and a histone deacetylase inhibitor showed potent preclinical activity both in vitro and in vivo. nih.gov

Chronic Lymphocytic Leukemia (CLL): The PI3K pathway is a key node in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of CLL cells. nih.gov Dual PI3K/mTOR inhibitors are considered to have the potential to be highly active in CLL, possibly overcoming resistance mechanisms to more specific PI3K inhibitors. nih.gov Preclinical studies have shown that dual inhibition of PI3Kδ and PI3Kγ with duvelisib (B560053) results in more robust anti-tumor activity in CLL models compared to inhibiting the delta isoform alone. frontiersin.orgmdpi.com

Acute Lymphoblastic Leukemia (ALL): The PI3K/mTOR pathway is also a therapeutic target in ALL. frontiersin.org In vivo studies using pediatric Ph-like ALL xenograft models have shown that mTOR inhibition significantly inhibited leukemia proliferation and enhanced long-term animal survival. frontiersin.org Other approaches using dual PI3K/mTOR inhibitors have also demonstrated preliminary efficacy in these xenograft models. frontiersin.org In T-ALL models, inhibition of PI3K/mTOR with BEZ235 enhanced the antileukemic effect of dexamethasone (B1670325). mdpi.com

Table 2: Preclinical Efficacy of XL PI3K/mTOR Inhibitors in Hematological Malignancies

| Malignancy | Compound(s) | Key Findings | Citation |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | BEZ235 | Delayed tumor progression and prolonged survival in xenograft models. Preferential activity in MLL-rearranged AML. | ashpublications.orgmdpi.com |

| Lymphomas | PQR309, NVP-BEZ235, BEZ235 | In vitro antitumor activity in various lymphoma cell lines. Inhibition of proliferation and apoptosis in Burkitt lymphoma. Potent activity in DLBCL models when combined with an HDAC inhibitor. | oncotarget.comaacrjournals.orgnih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Duvelisib | More robust anti-tumor activity with dual PI3Kδ/γ inhibition compared to single isoform inhibition. | frontiersin.orgmdpi.com |

| Acute Lymphoblastic Leukemia (ALL) | Sirolimus, Other dual PI3K/mTOR inhibitors | Inhibition of leukemia proliferation and enhanced survival in xenograft models. Enhanced efficacy of dexamethasone in T-ALL. | mdpi.comfrontiersin.org |

in Solid Tumors

The dual inhibition of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways has been a significant area of investigation in oncology. Voxtalisib (XL765, SAR245409) is a potent, orally bioavailable, ATP-competitive inhibitor of both PI3K and mTOR. d-nb.infoaacrjournals.org It targets all four Class I PI3K isoforms and mTOR, demonstrating selectivity over a broad range of other human kinases. aacrjournals.org Preclinical studies have explored the efficacy of Voxtalisib and other XL compounds across a variety of solid tumor types.

Glioblastoma Multiforme

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults. d-nb.info The PI3K/Akt pathway is frequently hyperactivated in GBM, making it a key therapeutic target. d-nb.infonih.gov

Voxtalisib has demonstrated significant anti-tumor activity in preclinical GBM models. d-nb.infonih.gov It exhibits robust anti-proliferative effects in various GBM cell lines, including U-87 MG, U-251 MG, and U-373 MG. d-nb.info This is achieved through the decreased phosphorylation of key signaling proteins like Akt, GSK3β, and p70S6K, leading to a reduction in cyclin D1 expression and subsequent G1-phase cell cycle arrest. d-nb.info The sensitivity of GBM cell lines to Voxtalisib appears to be influenced by their genetic makeup; cells with PIK3CA mutations or amplifications without co-occurring RAS mutations are the most sensitive. d-nb.info

In vivo studies using GBM xenografts have further substantiated these findings. Voxtalisib, administered alone or in combination with the standard-of-care chemotherapy temozolomide (B1682018) (TMZ), markedly suppressed the growth of both subcutaneous and intracranial GBM xenografts. d-nb.infonih.gov This treatment also led to prolonged survival in tumor-bearing mice, indicating that Voxtalisib can effectively penetrate the blood-brain barrier. d-nb.info In one study, Voxtalisib monotherapy resulted in a greater than 12-fold reduction in median tumor bioluminescence compared to the control group and improved median survival. nih.gov The combination of Voxtalisib and TMZ yielded a 140-fold reduction in median bioluminescence. nih.gov

Biochemical analyses of treated tumors revealed a significant inhibition of PI3K signaling, as evidenced by reduced phosphorylation of S6, a downstream effector of the mTOR pathway. nih.gov These preclinical data provided a strong rationale for the clinical investigation of Voxtalisib in GBM patients. nih.govaacrjournals.org

Table 1: Preclinical Efficacy of Voxtalisib in Glioblastoma Multiforme Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| GBM cell lines (U-87 MG, U-251 MG, U-373 MG) | Potent anti-proliferative activity; decreased phosphorylation of Akt, GSK3β, p70S6K; G1-phase cell cycle arrest. | d-nb.info |

| GBM cell lines with diverse genetics | Highest sensitivity in cells with PIK3CA mutations/amplifications without RAS mutations. | d-nb.info |

| Subcutaneous & Intracranial GBM xenografts | Marked suppression of tumor growth, prolonged survival of tumor-bearing mice. | d-nb.infonih.gov |

| Intracranial GBM39 xenograft | >12-fold reduction in tumor bioluminescence with monotherapy; 140-fold reduction with TMZ combination. | nih.gov |

Melanoma

The PI3K/AKT/mTOR pathway is also implicated in the pathogenesis of melanoma. mdpi.com Preclinical studies have investigated the potential of Voxtalisib in this malignancy, particularly in the context of resistance to other targeted therapies. mdpi.comaacrjournals.org

In melanoma models resistant to BRAF inhibitors like vemurafenib, the addition of an AKT or mTORC1 inhibitor was shown to reverse resistance. mdpi.com This highlights the potential of dual PI3K/mTOR inhibition as a strategy to overcome acquired resistance. Preclinical studies have confirmed that dual pharmacological inhibition of the PI3K and MAPK pathways can lead to improved therapeutic activity in melanoma models. mdpi.com

Combination strategies have been a key focus. In preclinical melanoma models, combining a MEK inhibitor with a dual PI3K/mTOR inhibitor like Voxtalisib demonstrated synergistic activity. aacrjournals.org This approach was found to be effective in models of NRAS-mutant melanoma. aacrjournals.org However, a phase Ib study combining the MEK inhibitor pimasertib (B605615) with Voxtalisib in patients with advanced solid tumors, including BRAF V600-mutant melanoma, showed low tolerability and limited clinical efficacy, leading to its discontinuation. mdpi.com

Breast Cancer

The PI3K pathway is one of the most frequently altered pathways in breast cancer, particularly in estrogen receptor-positive (ER+) and HER2-negative subtypes. clinicaltrials.govmdpi.com This has made it a prime target for therapeutic intervention.

Preclinical studies have shown that Voxtalisib can effectively inhibit the growth of breast cancer cells. aacrjournals.orgexelixis.com In xenograft models of MCF-7 breast adenocarcinoma cells, which harbor an activating mutation in PIK3CA, oral administration of Voxtalisib resulted in significant inhibition of PI3K and mTOR signaling. aacrjournals.org This led to a significant slowing of tumor growth. aacrjournals.org The anti-tumor effects were associated with the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. aacrjournals.org

Preclinical data also suggested that aberrant activation of the PI3K pathway may contribute to resistance to aromatase inhibitors in ER+, HER2- breast cancer. clinicaltrials.gov This provided the rationale for clinical trials combining Voxtalisib with letrozole (B1683767) in this patient population. clinicaltrials.govtandfonline.com

Table 2: Preclinical Efficacy of Voxtalisib in Breast Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| MCF-7 breast adenocarcinoma xenografts (PIK3CA mutant) | Significant inhibition of PI3K and mTOR signaling; significant slowing of tumor growth. | aacrjournals.org |

Colorectal Cancer

The PI3K/AKT/mTOR pathway is also a critical signaling cascade in colorectal cancer (CRC). mdpi.comnih.gov Preclinical models have suggested the potential of dual PI3K/mTOR inhibitors like Voxtalisib in this disease. mdpi.com

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

The PI3K/Akt/mTOR pathway is an attractive target for anticancer therapy in non-small cell lung cancer (NSCLC). nih.gov Preclinical studies have demonstrated that Voxtalisib can slow tumor growth or cause tumor shrinkage in lung cancer models. exelixis.com

In a non-small cell lung cancer (NSCLC) xenograft model, substantial regression of tumors treated with Voxtalisib was observed even after dosing was stopped. aacrjournals.org This was in contrast to treatment with rapamycin, which primarily inhibited proliferation without inducing significant apoptosis. aacrjournals.org This suggests that the dual inhibition of PI3K and mTOR by Voxtalisib may offer advantages over targeting only the mTOR/Raptor complex. aacrjournals.org Preclinical evidence also suggests strong activity of dual PI3K/mTOR inhibitors in lung cancer cell lines. nih.gov Voxtalisib has been shown to exhibit broad antitumor activity by simultaneously inhibiting PI3K and mTOR targets. spandidos-publications.com

Nasopharyngeal Carcinoma

Information specifically regarding preclinical efficacy studies of XL PI3K/mTOR inhibitors in nasopharyngeal carcinoma was not prominently available in the searched literature.

Endometrial Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactivated in endometrial cancer, making it a key therapeutic target. aacrjournals.org Dysregulation often results from mutations in PIK3CA and loss of PTEN function, which are common genetic aberrations in this cancer type. aacrjournals.orgmdpi.com Preclinical studies investigating dual PI3K/mTOR inhibitors have demonstrated significant antitumor activity in endometrial cancer models, particularly those with specific genetic alterations.

Dual PI3K/mTOR inhibitors such as NVP-BEZ235 have shown the ability to reduce cell growth in various cancer cell lines, with the greatest sensitivity observed in endometrial cancer cells harboring PIK3CA and/or PTEN mutations. aacrjournals.org In mouse xenograft models using endometrial cell lines with PTEN mutations (AN3CA) or both PTEN and PIK3CA mutations (Hec-59), NVP-BEZ235 significantly suppressed tumor growth. aacrjournals.org Similarly, the dual inhibitors PF-04691502 and PF-05212384 displayed antiproliferative activity in vitro, which translated to tumor growth inhibition in vivo. aacrjournals.org Notably, in a xenograft model with a PIK3CA mutation (MFE-280), these inhibitors led to tumor regression. aacrjournals.org

Other second-generation mTOR inhibitors that target both mTORC1 and mTORC2, such as AZD8055 and OSI-027, have also shown dose-dependent growth inhibition in various xenograft models, including those for endometrial cancer. aacrjournals.org While direct preclinical data on XL765 specifically in endometrial cancer models is limited in the provided context, a phase I study of XL765 (SAR245409) was initiated for patients with advanced solid tumors, and a phase II trial of another PI3K inhibitor, XL147, was ongoing in endometrial cancer, suggesting a strong rationale for targeting this pathway. aacrjournals.orgnih.gov The efficacy of these inhibitors is often linked to the induction of cell cycle arrest and apoptosis. nih.gov

Table 1: Preclinical Efficacy of PI3K/mTOR Inhibitors in Endometrial Cancer Models

| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| NVP-BEZ235 | Dual PI3K/mTOR | Endometrial cancer cell lines | Greatest sensitivity in cells with PIK3CA and/or PTEN mutations. | aacrjournals.org |

| NVP-BEZ235 | Dual PI3K/mTOR | AN3CA (PTEN mutant) & Hec-59 (PTEN/PIK3CA mutant) xenografts | Significantly suppressed tumor growth. | aacrjournals.org |

| PF-04691502 | Dual PI3K/mTOR | Endometrial cancer cell lines & xenografts | Antiproliferative activity in vitro and tumor growth inhibition in vivo. | aacrjournals.org |

| PF-05212384 | Dual PI3K/mTOR | MFE-280 (PIK3CA mutant) xenograft | Induced tumor regression. | aacrjournals.org |

| AZD8055 | mTORC1/2 | Endometrial cancer cell lines & xenografts | Dose-dependent growth inhibition. | aacrjournals.org |

Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is characterized by frequent activation of the PI3K signaling pathway, often driven by oncogenic KRAS mutations. nih.govbmj.com This makes the PI3K/mTOR cascade a rational target for therapeutic intervention. nih.gov Preclinical studies have evaluated various inhibitors targeting this pathway, demonstrating their potential to induce apoptosis and inhibit cell cycle progression in human pancreatic cancer cell lines. nih.gov

Dual PI3K/mTOR inhibitors have shown promise in PDAC models. For instance, BEZ235 revealed efficacy in in vivo models of PDAC. oncotarget.com Studies using a large platform of murine PDAC cell lines driven by KrasG12D or p110αH1047R mutations found that these cells were sensitive to BEZ235. oncotarget.com Another dual inhibitor, VS-5584, effectively inhibited both PI3K and mTOR signaling in PDAC cell lines, as evidenced by a decrease in the phosphorylation of AKT and S6. oncotarget.com However, treatment with VS-5584 alone did not induce significant cell death, suggesting the activation of compensatory survival pathways, such as the MEK/ERK pathway. oncotarget.com Indeed, combining PI3K/mTOR inhibition with MEK inhibitors resulted in synergistic antitumor activity, leading to enhanced cell death and significant tumor growth inhibition in PDAC xenograft mouse models. nih.govoncotarget.com

The compound XL765 (SAR245409) has been identified as a dual PI3K/mTOR inhibitor. wjgnet.com While specific preclinical efficacy data for XL765 in pancreatic cancer models were not detailed in the provided search results, its inclusion in early phase clinical trials for advanced solid tumors provides a basis for its potential application in pancreatic cancer. wjgnet.com The general preclinical consensus for pancreatic cancer suggests that dual inhibition of the PI3K/mTOR pathway is a valid strategy, but combination therapies are likely necessary to overcome resistance mechanisms. nih.govoncotarget.com

Table 2: Preclinical Efficacy of PI3K/mTOR Inhibitors in Pancreatic Cancer Models

| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| BEZ235 | Dual PI3K/mTOR | Murine PDAC cell lines (KrasG12D or p110αH1047R driven) | Demonstrated sensitivity and efficacy in PDAC models. | oncotarget.com |

| VS-5584 | Dual PI3K/mTOR | PDAC cell lines & xenograft mouse model | Inhibited PI3K/mTOR signaling; antitumor activity was significantly enhanced when combined with an ERK inhibitor. | oncotarget.com |

| ZSTK474 (PI3K) + RO5126766 (MEK) | Combination | Human pancreatic cancer cell lines | Combination decreased cell viability. | nih.gov |

Ovarian Cancer

The PI3K/AKT/mTOR pathway is one of the most frequently altered signaling cascades in ovarian cancer, associated with tumor progression and resistance to chemotherapy. mdpi.comglowm.com Preclinical studies have validated this pathway as a critical therapeutic target. In mouse models, genetic activation of the PI3K pathway through Pik3ca mutation and PTEN deletion led to the development of ovarian tumors, and subsequent pharmacological inhibition of PI3K/mTOR delayed tumor growth and prolonged survival. mdpi.com

The dual PI3K/mTOR inhibitor XL765 has demonstrated efficacy in preclinical ovarian cancer models. aacrjournals.orgexelixis.com Oral administration of XL765 significantly slowed tumor growth or induced tumor shrinkage in multiple xenograft models, including ovarian cancer. aacrjournals.org These effects were correlated with the inhibition of tumor cell proliferation, induction of apoptosis, and anti-angiogenic activity. aacrjournals.org Further studies evaluated XL765 in an OVCAR-3 human ovarian xenograft tumor model, which exhibits PIK3CA amplification, and confirmed its significant antitumor efficacy in vivo. aacrjournals.org

Table 3: Preclinical Efficacy of PI3K/mTOR Inhibitors in Ovarian Cancer Models

| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| XL765 (SAR245409) | Dual PI3K/mTOR | Ovarian cancer xenograft models | Slowed tumor growth, caused tumor shrinkage, inhibited proliferation, and induced apoptosis. | aacrjournals.orgexelixis.com |

| XL765 (SAR245409) | Dual PI3K/mTOR | OVCAR-3 (PIK3CA amplified) xenograft | Significant in vivo antitumor efficacy. | aacrjournals.org |

| Gedatolisib (B612122) | Dual PI3K/mTOR | Patient-derived ovarian cancer xenografts | Exhibited antitumor activity. | frontiersin.org |

| PF-04691502 | Dual PI3K/mTOR | Patient-derived ovarian cancer xenografts | Exhibited antitumor activity. | frontiersin.org |

Other Preclinical Disease Models (e.g., Sarcoma, Bladder Transitional Cell Carcinoma)

Sarcoma

The PI3K/Akt/mTOR pathway is frequently upregulated in various sarcoma subtypes, providing a strong rationale for targeted inhibition. iiarjournals.org Preclinical studies have demonstrated the effectiveness of this approach. In a panel of sarcoma cell lines, constitutive activation of the PI3K/Akt/mTOR pathway was observed, and the mTOR inhibitor ridaforolimus (B1684004) showed potent growth inhibitory effects. iiarjournals.org

More specifically, dual PI3K/mTOR inhibitors have shown significant promise. In preclinical models of uterine leiomyosarcoma, the dual inhibitor BEZ235 (dactolisib) demonstrated surprisingly strong efficacy, causing tumor shrinkage in patient-derived xenograft (PDX) models. eurekalert.org The presence of the protein P-S6S240, a marker of PI3K/mTOR pathway activation, was associated with this response. eurekalert.org In osteosarcoma, systematic genetic and chemical screens identified the PI3K/mTOR pathway as a key vulnerability. nih.gov Dual PI3K/mTOR inhibitors were effective at inducing apoptosis in primary human and mouse osteosarcoma cell cultures, whereas inhibitors targeting only PI3K or mTOR individually were not as effective. nih.gov The dual inhibitor GSK2126458 also showed in vivo activity against osteosarcoma. nih.gov

Table 4: Preclinical Efficacy of PI3K/mTOR Inhibitors in Sarcoma Models

| Compound | Inhibitor Type | Model System | Sarcoma Subtype | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Ridaforolimus | mTOR | Sarcoma cell lines | Various | Potent cell growth inhibition (IC50 <10 nM). | iiarjournals.org |

| BEZ235 (Dactolisib) | Dual PI3K/mTOR | Patient-derived xenografts (PDX) | Leiomyosarcoma | Caused tumor shrinkage and stable disease in multiple PDX models. | eurekalert.org |

| GSK2126458 | Dual PI3K/mTOR | Primary osteosarcoma cultures & in vivo models | Osteosarcoma | Induced apoptosis in vitro and demonstrated in vivo activity. | nih.gov |

Bladder Transitional Cell Carcinoma

The PI3K/AKT/mTOR pathway is also frequently activated in bladder cancer and represents a potential therapeutic target. aacrjournals.org Preclinical studies have shown that mTOR inhibitors can reduce cancer cell viability and tumor growth in bladder cancer models. spandidos-publications.comnih.gov

The development of dual PI3K and mTORC1/2 inhibitors has offered a more comprehensive way to target this pathway. The dual inhibitor NVP-BEZ235 was tested in an orthotopic bladder cancer model and was found to effectively block the PI3K/Akt/mTOR pathway and reduce tumor growth when administered intravesically. spandidos-publications.com Another novel oral mTORC1/2 inhibitor, TAK-228, strongly inhibited cell proliferation in vitro and reduced tumor growth and angiogenesis in in vivo xenograft models of bladder cancer. aacrjournals.org The antitumor effects of TAK-228 were synergistic when combined with the PI3Kα inhibitor TAK-117 or with paclitaxel (B517696) chemotherapy. aacrjournals.org Dactolisib, another dual PI3K/mTOR inhibitor, was shown to suppress tumor cell growth in eight different human bladder cancer cell lines by inducing cell cycle arrest and apoptosis. explorationpub.com These studies support the investigation of dual PI3K/mTOR inhibitors as a promising strategy for bladder cancer treatment.

Table 5: Preclinical Efficacy of PI3K/mTOR Inhibitors in Bladder Cancer Models

| Compound | Inhibitor Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| NVP-BEZ235 | Dual PI3K/mTOR | MBT-2 orthotopic bladder cancer model | Intravesical administration effectively blocked the PI3K/Akt/mTOR pathway and reduced tumor growth. | spandidos-publications.com |

| TAK-228 | mTORC1/2 | Bladder cancer cell lines & xenografts | Strongly inhibited cell proliferation, tumor growth, and angiogenesis. | aacrjournals.org |

| TAK-228 + TAK-117 | mTORC1/2 + PI3Kα | Bladder cancer models | Synergistic antitumor effects in vitro and in vivo. | aacrjournals.org |

Molecular and Cellular Phenotypes Induced by Xl Pi3k/mtor Inhibitors

Regulation of Cell Cycle Progression

The PI3K/mTOR pathway is a central regulator of cell growth and proliferation. By inhibiting this pathway, voxtalisib (B1684596) exerts significant control over the cell cycle, primarily by inducing a G1 phase arrest. researchgate.netmejdd.org This cytostatic effect is a key mechanism of its anti-tumor activity. mejdd.org

Mechanisms of G1 Cell Cycle Arrest

Voxtalisib's induction of G1 cell cycle arrest is a direct consequence of its inhibitory action on the PI3K/mTOR pathway. researchgate.netmejdd.org This pathway, when active, promotes the synthesis of proteins essential for the G1/S phase transition. researchgate.net Inhibition of mTOR by voxtalisib blocks the translation of key mRNAs, thereby preventing the production of these critical proteins and halting the cell cycle in the G1 phase. researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, a crucial step for proliferation. Studies in various cancer cell lines, including those of aggressive B-cell non-Hodgkin lymphomas, have demonstrated the ability of voxtalisib to induce G1 cell cycle arrest. mdpi.com

Transcriptional and Post-Translational Control of Cell Cycle Regulators

The G1 phase arrest induced by voxtalisib is mediated through the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs).

Cyclins and CDKs: The progression through the G1 phase and the transition into the S phase are driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. Voxtalisib treatment has been shown to decrease the expression of cyclins, such as cyclin D1 and cyclin E. selleckchem.com This reduction in cyclin levels leads to decreased formation and activity of the CDK complexes that are necessary for cell cycle progression.

CDK Inhibitors (e.g., p21Cip1 and p27Kip1): The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs) of the Cip/Kip family, which includes p21Cip1 and p27Kip1. nih.govnih.gov These proteins play a crucial role in enforcing the G1 checkpoint and inducing cell cycle exit. nih.gov Research indicates that inhibitors of the PI3K/mTOR pathway can increase the expression of p21 and p27. selleckchem.com The tumor suppressor functions of p21 and p27 are primarily mediated by their ability to bind to and inhibit the activity of cyclin-CDK complexes within the nucleus. nih.gov Interestingly, at low concentrations, these inhibitors can promote the assembly of active kinase complexes, while at higher concentrations, they act as inhibitors. doi.org The PI3K/mTOR pathway can negatively regulate p27, and its inhibition can lead to increased nuclear and cytosolic levels of p27, contributing to cell cycle arrest. researchgate.net

The following table summarizes the effects of voxtalisib on key cell cycle regulators:

| Cell Cycle Regulator | Effect of Voxtalisib | Consequence |

| Cyclin D1 | Decreased expression selleckchem.com | Reduced CDK4/6 activity, G1 arrest |

| Cyclin E | Decreased expression selleckchem.com | Reduced CDK2 activity, G1 arrest |

| p21Cip1 | Increased expression selleckchem.com | Inhibition of cyclin-CDK complexes, G1 arrest |

| p27Kip1 | Increased expression selleckchem.comresearchgate.net | Inhibition of cyclin-CDK complexes, G1 arrest |

Apoptotic Signaling and Execution

In addition to its cytostatic effects, voxtalisib can also induce apoptosis, or programmed cell death, in various cancer cells. clinisciences.comscienceopen.commejdd.org The induction of apoptosis is a critical component of its anti-tumor activity and is often observed at lower concentrations compared to PI3K-selective inhibitors. clinisciences.comselleckchem.com

Activation of Pro-Apoptotic Pathways (e.g., Caspases, Bax/Bak)

Voxtalisib triggers the intrinsic apoptotic pathway, which is characterized by mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspases. embopress.orgnih.gov

Caspase Activation: Studies have shown that voxtalisib induces caspase-dependent apoptosis. nih.gov In primary chronic lymphocytic leukemia (CLL) cells, voxtalisib led to apoptosis with a notable impact observed after 48 hours. nih.gov The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and leads to the cleavage of key cellular substrates, ultimately resulting in cell death. selleckchem.comdntb.gov.ua The activation of initiator caspases, like caspase-9, is a critical step that follows the release of cytochrome c from the mitochondria. embopress.orgplos.org

Bax/Bak Activation: The BCL-2 family proteins BAX and BAK are essential effectors of MOMP. nih.gov Upon activation, these proteins oligomerize in the outer mitochondrial membrane, forming pores that allow for the release of pro-apoptotic factors like cytochrome c. nih.gov While direct evidence for voxtalisib's specific interaction with BAX and BAK is still emerging, its ability to induce the intrinsic apoptotic pathway strongly suggests the involvement of these proteins. embopress.orgplos.org The activation of BAX and BAK can be triggered by BH3-only proteins, which are also regulated by the PI3K/mTOR pathway. nih.gov

Modulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

The pro-apoptotic activity of BAX and BAK is counteracted by anti-apoptotic proteins of the BCL-2 family, including Bcl-2, Bcl-xL, and Mcl-1. nih.gov Voxtalisib can modulate the levels and activity of these proteins to promote apoptosis.

Bcl-2 and Bcl-xL: The PI3K/AKT pathway can promote the expression and function of anti-apoptotic proteins like BCL-2 and BCL-xL. d-nb.info By inhibiting this pathway, voxtalisib can lead to a decrease in the levels of these protective proteins, thereby lowering the threshold for apoptosis induction.

Mcl-1: Mcl-1 is a critical anti-apoptotic protein that is known to be regulated by the PI3K/mTOR pathway. d-nb.info The PI3K/AKT signaling cascade can prevent the degradation of Mcl-1. d-nb.info Inhibition of this pathway by voxtalisib can lead to the downregulation and/or degradation of Mcl-1. nih.gov The degradation of Mcl-1 is a key event that can sensitize cells to apoptosis.

The table below outlines the impact of voxtalisib on key apoptotic regulators:

| Apoptotic Regulator | Effect of Voxtalisib | Consequence |

| Caspases | Activation nih.gov | Execution of apoptosis |

| Bax/Bak | Implied Activation embopress.orgnih.gov | Mitochondrial outer membrane permeabilization |

| Bcl-2 | Potential Downregulation d-nb.info | Reduced anti-apoptotic defense |

| Bcl-xL | Potential Downregulation d-nb.info | Reduced anti-apoptotic defense |

| Mcl-1 | Downregulation/Degradation d-nb.infonih.gov | Reduced anti-apoptotic defense, sensitization to apoptosis |

Role of Endoplasmic Reticulum Stress in Apoptosis Induction

Recent studies have highlighted the role of endoplasmic reticulum (ER) stress in the apoptotic effects of voxtalisib, particularly in glioblastoma (GBM) cells. scienceopen.comspandidos-publications.comspandidos-publications.com

Prolonged ER stress can trigger apoptosis through the unfolded protein response (UPR). spandidos-publications.comspandidos-publications.com Voxtalisib has been shown to induce ER stress-dependent apoptosis in GBM cells. scienceopen.comspandidos-publications.com This is mediated through the activation of the CHOP/DR5 pathway. scienceopen.com The inhibition of mTOR signaling by voxtalisib appears to be the primary driver of this ER stress, more so than the inhibition of PI3K. scienceopen.com The induction of ER stress by voxtalisib can lead to an increase in the expression of ER stress markers such as GRP78 and GADD153 (also known as CHOP). spandidos-publications.com This ER stress-mediated pathway represents an additional mechanism by which voxtalisib can promote cell death in cancer cells.

Autophagic Processes

Induction and Regulation of Autophagy Flux

Dual PI3K/mTOR inhibitors are potent inducers of autophagy. nih.gov The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy; its inhibition releases the ULK1 complex, a key initiator of autophagosome formation. nih.gov By blocking mTORC1, inhibitors like Dactolisib (BEZ235) prevent the inhibitory phosphorylation of ULK1, thereby triggering the autophagic process. nih.gov

Simultaneously, the inhibition of Class I PI3K activity also promotes autophagy. portlandpress.com While Class III PI3K (hVps34) is essential for the formation of autophagosomes, the inhibition of Class I PI3K, a primary target of these dual inhibitors, stimulates autophagy. portlandpress.com Research has demonstrated that treatment with dual inhibitors such as Dactolisib leads to an increase in the lipidation of LC3B (a marker of autophagosome formation) and the degradation of SQSTM1/p62 (a protein consumed during autophagy), indicating a complete and functional autophagic flux. nih.gov However, some evidence suggests that in certain transformed cell lines, these inhibitors might suppress autophagic flux, highlighting the context-dependent nature of this cellular response. nih.gov

| Compound | Cell Line/Model | Key Findings on Autophagy | Reference |

| Dactolisib (BEZ235) | Human Primary Macrophages | Increased LC3B lipidation and SQSTM1 degradation, suggesting induction of autophagic flux. | nih.gov |

| Dactolisib (BEZ235) | Glioma Cell Lines | Induces autophagy. | selleckchem.com |

| Rapamycin (B549165) (mTOR inhibitor) | Various Cancer Cell Lines | Induces autophagy, though effectiveness can be cell-type dependent. | scispace.com |

Interplay with Apoptosis and Cell Survival Mechanisms

The relationship between autophagy and apoptosis induced by PI3K/mTOR inhibitors is complex. Autophagy can serve as a cell survival mechanism under stress, but it can also lead to or cooperate with programmed cell death (apoptosis). The inhibition of the PI3K/Akt/mTOR pathway is known to promote apoptosis by altering the balance of pro- and anti-apoptotic proteins. oncotarget.comresearchgate.net

Dual inhibitors can downregulate the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, which are often regulated by Akt signaling. researchgate.netphysiology.orgwiley.com For example, studies have shown that combining PI3K/mTOR inhibitors with other agents can strikingly enhance apoptosis in leukemia cells by downregulating Mcl-1. nih.govwiley.com Furthermore, these inhibitors can increase the levels of pro-apoptotic proteins such as Bim. nih.govphysiology.org In some contexts, the massive induction of autophagy by these inhibitors can itself lead to subsequent apoptosis. plos.org Conversely, blocking the protective autophagic response can sometimes sensitize cancer cells to the apoptotic effects of these drugs.

| Inhibitor/Combination | Cell Line/Model | Interplay with Apoptosis | Reference |

| Dactolisib (BEZ235) | Glioblastoma (GBM) cells | Induces apoptosis and enhances apoptosis when combined with standard therapies by reducing Bcl-2 levels. | oncotarget.com |

| Voxtalisib (XL765) | Tumor Xenograft Models | Induces pro-apoptotic effects. | chemietek.com |

| PI3K/mTOR inhibitors + BH3-mimetics | Acute Myeloid Leukemia (AML) | Synergistically induces apoptosis by targeting anti-apoptotic Bcl-2 family proteins. | researchgate.netphysiology.org |

| Dactolisib (BEZ235) + Temsirolimus (B1684623) | Cancer Cell Lines | Co-treatment resulted in cell death through massive autophagy and subsequent apoptosis. | plos.org |

Angiogenesis Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. oncotarget.comnih.gov Dual PI3K/mTOR inhibitors exert potent anti-angiogenic effects through multiple mechanisms.

Suppression of Pro-Angiogenic Factor Expression (e.g., VEGF)

A primary mechanism of angiogenesis inhibition is the suppression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.com The synthesis of VEGF is often driven by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), whose stability and activity are promoted by mTORC1 signaling. nih.govmdpi.com By inhibiting mTOR, dual inhibitors decrease the translation of HIF-1α, leading to reduced VEGF production and secretion. mdpi.comnih.gov Studies with the dual inhibitor NVP-BEZ235 have demonstrated reduced intra-tumoral levels of VEGF. mdpi.com Similarly, PI3K inhibition can suppress VEGF mRNA expression. nih.gov This dual blockade effectively shuts down a key signaling axis required for the angiogenic switch in tumors. nih.govfrontiersin.org

Disruption of Endothelial Cell Function

| Inhibitor | Model System | Key Findings on Angiogenesis | Reference |

| Voxtalisib (XL765) | Tumor Xenograft Models | Associated with anti-angiogenic effects. | chemietek.com |

| NVP-BEZ235 | Breast/Renal Cancer Models | Showed anti-angiogenic activity and reduced intra-tumoral VEGF levels. | mdpi.com |

| GSK2126458 | Mouse CNV Model | Reduced leakage and area of neovascular lesions by inhibiting endothelial cell proliferation. | arvojournals.org |

| Gedatolisib (B612122) (PF-05212384) | Hepatocellular Carcinoma Cells | Inhibits angiogenesis. | ashpublications.org |

Effects on Global Protein Synthesis and Translation Machinery

The PI3K/Akt/mTOR pathway is a master regulator of protein synthesis, linking nutrient availability and growth factor signaling to cell growth. frontiersin.orgpnas.org Dual PI3K/mTOR inhibitors profoundly impact this process by targeting key components of the translation machinery.

mTORC1 directly phosphorylates two key effectors that control mRNA translation: the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs). spandidos-publications.comaacrjournals.org Phosphorylation activates p70S6K, which in turn phosphorylates the ribosomal protein S6 (RPS6), promoting the translation of a specific subset of mRNAs, including those encoding ribosomal proteins and translation factors. spandidos-publications.com Simultaneously, phosphorylation of 4E-BPs causes them to dissociate from eIF4E, the cap-binding protein. frontiersin.org This frees eIF4E to bind to eIF4G and initiate cap-dependent translation, the primary mechanism for translating most mRNAs. asm.org

Dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235) and Gedatolisib, effectively block both mTORC1 and mTORC2. selleckchem.commedchemexpress.com This leads to a rapid dephosphorylation of p70S6K and its substrate S6, as well as the inhibition of 4E-BP1 phosphorylation. selleckchem.complos.orgchemietek.com The resulting increase in hypo-phosphorylated 4E-BP1 sequesters eIF4E, leading to a significant suppression of cap-dependent translation and a reduction in global protein synthesis. plos.orgmdpi.com This comprehensive blockade of translation machinery contributes to the cytostatic effects observed with these inhibitors. aacrjournals.org

| Inhibitor | Cell Line/Model | Effect on Translation Machinery | Reference |

| Voxtalisib (XL765) | Tumor Cell Lines | Inhibits phosphorylation of AKT, p70S6K, and S6. | chemietek.com |

| Dactolisib (BEZ235) | Tumor Cell Lines | Reduces phosphorylation of p70S6K and S6; abrogates 4E-BP1 phosphorylation. | selleckchem.complos.org |

| Gedatolisib (PF-05212384) | Breast Cancer Cells | Induces comprehensive inhibition of PAM-controlled functions, including protein synthesis. | mdpi.com |

| LY3023414 | Cancer Cell Lines | Inhibits the PI3K/AKT/mTOR pathway, leading to cell-cycle arrest. | aacrjournals.org |

Modulation of Cellular Metabolic Pathways

Dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors profoundly rewire cellular metabolism. The PI3K/AKT/mTOR signaling pathway is a central regulator of metabolic processes essential for cell growth and proliferation, such as glycolysis and glutaminolysis. amegroups.orgfrontiersin.org By blocking key nodes in this pathway, these inhibitors disrupt the metabolic reprogramming that is a hallmark of many cancer cells.

Inhibition of the PI3K/mTOR pathway has been shown to suppress aerobic glycolysis, often referred to as the Warburg effect. nih.gov This is achieved through several mechanisms, including the reduced expression and membrane localization of glucose transporters like GLUT1, which curtails glucose uptake. spandidos-publications.com Furthermore, the activity of key glycolytic enzymes is diminished upon PI3K/mTOR inhibition. nih.gov For instance, studies have demonstrated that PI3K/mTOR inhibitors can suppress the levels of early glycolysis metabolites and decrease the expression of enzymes like pyruvate (B1213749) kinase M2 (PKM2). spandidos-publications.com In some contexts, acquired resistance to PI3K/mTOR inhibitors, such as BEZ235, has been linked to a metabolic switch towards increased glycolysis, associated with mitochondrial DNA mutations. oncotarget.comoncotarget.com This suggests a complex and adaptive metabolic response to long-term pathway inhibition. oncotarget.com

Glutamine metabolism, or glutaminolysis, is another critical pathway affected by PI3K/mTOR inhibitors. Cancer cells often rely on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes. jci.orgmdpi.com The mTOR pathway, particularly mTORC1, plays a role in regulating glutamine metabolism. mdpi.com Inhibition of PI3K/mTOR can lead to a compensatory increase in glutamine metabolism in some cancer models, representing a potential resistance mechanism. jci.org For example, in glioblastoma cells, pharmacological inhibition of the PI3K/mTOR pathway enhanced glutamine metabolism and increased the activity of glutaminase (B10826351) (GLS), the first enzyme in the glutaminolysis pathway. jci.org Conversely, in other settings like ovarian cancer, blocking glutaminolysis with a GLS1 inhibitor can sensitize cells to PI3K/mTOR inhibitors like PP242, highlighting the therapeutic potential of co-targeting these pathways. nih.gov

| Metabolic Pathway | Key Proteins/Processes Affected | Observed Effect of Inhibition | Relevant Inhibitors Mentioned in Research |

|---|---|---|---|

| Glycolysis | GLUT1 Transporter, HK2, PFKFB3/4, PKM2 | Suppression of glucose uptake and glycolysis rates; decreased expression of key enzymes. nih.govspandidos-publications.com In some cases, chronic inhibition leads to a resistant state with elevated glycolysis. oncotarget.com | BEZ235, BKM120 oncotarget.comnih.gov |

| Glutaminolysis | Glutaminase (GLS), c-MYC, Glutamate Dehydrogenase (GDH) | Context-dependent. Can lead to compensatory upregulation of glutamine metabolism as a resistance mechanism. jci.org Co-inhibition of GLS can enhance sensitivity to mTOR inhibitors. nih.gov | BEZ235, PP242, BKM120 jci.orgnih.govnih.gov |

Immunomodulatory Effects in Preclinical Systems

Dual PI3K/mTOR inhibitors exert significant immunomodulatory effects, influencing the function of various immune cells and reshaping the tumor-immune microenvironment. mdpi.com These effects are complex, as the PI3K/mTOR pathway is crucial for the development, differentiation, and function of both innate and adaptive immune cells. nih.govfrontiersin.org

The PI3K/AKT/mTOR pathway is a critical regulator of T cell activation, proliferation, and differentiation. nih.govspringermedizin.de Dual PI3K/mTOR inhibitors have been shown to effectively block T cell activation and proliferation. nih.govnih.gov For example, the dual inhibitor BEZ235 was found to prevent the activation of naive T cells and inhibit the proliferation of activated T cells, leading to cell cycle arrest. nih.gov This immunosuppressive effect has been explored for preventing conditions like graft-versus-host disease. nih.gov

The impact on regulatory T cells (Tregs), which suppress antitumor immunity, is particularly complex. While some studies suggest that mTOR inhibition can expand the Treg population, others indicate that PI3K-Akt pathway inhibitors can selectively inhibit Treg proliferation and function, thereby enhancing anti-tumor immune responses. consensus.appmdpi.comnih.gov For instance, inhibitors targeting the PI3K-Akt pathway were shown to selectively reduce Treg numbers in vivo in tumor-bearing mice, an effect that was critical for their therapeutic antitumor activity. nih.gov Dual PI3K/mTOR inhibitors like PI-103 and PKI-587 have been shown to increase the differentiation and suppressor activity of inducible Tregs while inhibiting the proliferation of conventional T cells. nih.gov

The function of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs), is also heavily modulated by PI3K/mTOR inhibitors. The PI3K pathway is important for macrophage polarization. mdpi.com Inhibition of PI3Kγ can shift tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory, anti-tumor M1-like phenotype. mdpi.com Similarly, PI3K/mTOR inhibition can induce the repolarization of macrophages toward an anti-tumorigenic state. nih.gov PI3K-AKT signaling is also crucial for the induction of MDSCs, a heterogeneous population of cells that suppress T cell responses. nih.gov Inhibition of the PI3K/mTOR pathway has been shown to reduce the accumulation of MDSCs in the tumor microenvironment. nih.govaacrjournals.org For example, the dual inhibitor WX390 was shown in preclinical studies to decrease the amount of both Tregs and MDSCs in tumors. aacrjournals.org

| Immune Cell Type | Effect of Inhibition | Key Pathways/Molecules Modulated | Relevant Inhibitors Mentioned in Research |

|---|---|---|---|

| Effector T Cells | Inhibition of activation, proliferation, and cell cycle progression. nih.gov | PI3K/AKT/mTOR signaling cascade. nih.gov | BEZ235, BKM120, PI-103, PKI-587 nih.gov |

| Regulatory T Cells (Tregs) | Selective inhibition of proliferation and function, or expansion and enhanced suppressor activity, depending on context and specific inhibitor. nih.govnih.gov | PI3K-Akt pathway, mTOR signaling. mdpi.comnih.gov | PI-103, PKI-587, WX390 nih.govaacrjournals.org |

| Macrophages | Repolarization from immunosuppressive M2-like to anti-tumor M1-like phenotype. mdpi.comnih.gov | PI3Kγ, PI3K/mTOR signaling. mdpi.comnih.gov | Gedatolisib mdpi.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced accumulation and suppressive function. nih.govnih.gov | PI3K-AKT signaling, mTOR signaling. nih.govnih.gov | WX390 aacrjournals.org |

By modulating the function and abundance of key immune cell populations, PI3K/mTOR inhibitors can significantly remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. mdpi.comnih.gov Tumors with high PI3K/mTOR pathway activation often exhibit an immune-evasive landscape, characterized by low T-cell infiltration and high numbers of M2-like macrophages. nih.gov

Pharmacological inhibition of the PI3K/mTOR pathway can reverse this phenotype. Studies have shown that treatment with dual PI3K/mTOR inhibitors can foster adaptive anti-tumor immune responses. nih.gov This remodeling includes increased infiltration of CD4+ and CD8+ T cells into the tumor bed. mdpi.comnih.gov For instance, the dual inhibitor gedatolisib, when combined with immune checkpoint inhibitors, led to a significant inhibition of tumor growth, which was associated with durable T-cell and natural killer (NK)-cell responses both systemically and within the TME. mdpi.com

Furthermore, PI3K/mTOR inhibition can enhance antigen presentation by both dendritic cells and tumor cells, making the tumor more visible to the immune system. nih.gov While these changes promote an anti-tumor environment, they can also lead to the upregulation of immune checkpoint molecules like PD-1 on infiltrating T cells, suggesting a rationale for combining PI3K/mTOR inhibitors with immune checkpoint blockade to achieve synergistic effects. nih.gov Preclinical studies combining inhibitors like WX390 with anti-PD1 antibodies have shown the potential to reverse immune resistance. aacrjournals.org

Mechanisms of Resistance to Xl Pi3k/mtor Inhibitors in Preclinical Models

Intrinsic Resistance Mechanisms

Intrinsic resistance to PI3K/mTOR inhibitors can be present in tumors prior to the administration of therapy. This inherent lack of sensitivity is often dictated by the baseline molecular characteristics of the cancer cells. Several factors contribute to this phenomenon, including the activation of parallel pro-survival signaling pathways and the presence of specific genetic alterations. nih.gov

One of the key mechanisms of intrinsic resistance is the pre-existing activation of compensatory pathways that can bypass the PI3K/mTOR blockade. For instance, tumors with inherent activation of the mitogen-activated protein kinase (MAPK) pathway may exhibit reduced sensitivity to PI3K/mTOR inhibitors. researchgate.net Furthermore, the genetic landscape of a tumor plays a crucial role. For example, mutations in genes such as KRAS can confer intrinsic resistance. nih.gov

The tumor microenvironment and cellular plasticity also contribute to intrinsic resistance. consensus.app Some cancer cells possess an inherent ability to adapt their signaling networks, a trait that allows them to withstand therapeutic pressures from the outset.

Acquired Resistance Mechanisms

Acquired resistance emerges in initially sensitive tumors after a period of treatment with PI3K/mTOR inhibitors. This form of resistance is a dynamic process involving the selection and expansion of cancer cell populations that have developed mechanisms to overcome the drug's effects.

Activation of Compensatory or Bypass Signaling Pathways

A predominant mechanism of acquired resistance is the activation of alternative signaling pathways that compensate for the inhibition of the PI3K/mTOR axis. This adaptive rewiring allows cancer cells to maintain proliferation and survival.

A well-documented mechanism of acquired resistance is the upregulation of the MAPK/ERK pathway. nih.govscispace.com Inhibition of the PI3K/mTOR pathway can lead to a feedback activation of the MAPK/ERK cascade, thereby mitigating the anti-proliferative effects of the inhibitor. nih.govaacrjournals.org This crosstalk between the PI3K/mTOR and MAPK/ERK pathways is a critical survival strategy for cancer cells under therapeutic pressure. plos.org Preclinical studies have shown that combined inhibition of both pathways can overcome this resistance. consensus.appplos.org

Another significant mechanism of acquired resistance is the reactivation of receptor tyrosine kinases (RTKs). mdpi.comnih.gov Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops, leading to the increased expression and activation of RTKs such as HER2, IGF-1R, EGFR, and MET. mdpi.comnih.govscientificarchives.com This reactivation is often mediated by the transcription factor FOXO, which becomes active upon AKT inhibition and promotes the transcription of RTK genes. mdpi.comscientificarchives.com The subsequent activation of these receptors can restimulate the PI3K pathway or activate parallel survival pathways like the MAPK/ERK cascade. mdpi.com

The table below summarizes key preclinical findings on RTK reactivation in response to PI3K/mTOR inhibition.

| Receptor Tyrosine Kinase | Mechanism of Reactivation | Consequence | Supporting Evidence |

| HER2/HER3 | Upregulation of transcription via FOXO transcription factors following AKT inhibition. mdpi.com | Enhanced activity of both MAPK and PI3K signaling pathways. mdpi.com | Observed in various cancer models where PI3K/AKT inhibition leads to increased HER2/HER3 expression. mdpi.com |

| IGF-1R | Loss of mTORC1-mediated negative feedback on IRS1, leading to increased IGF-1R signaling. aacrjournals.org | Reactivation of the PI3K-PDK1 cascade and AKT phosphorylation. aacrjournals.org | Studies showing that mTOR inhibitors can lead to feedback upregulation of IGF-1R signaling. aacrjournals.org |

| EGFR | Increased transcription and signaling upon PI3K/mTOR pathway inhibition. mdpi.com | Activation of downstream pathways to promote cell survival. mdpi.com | Preclinical models demonstrating EGFR upregulation as a resistance mechanism. mdpi.com |

| MET | Compensatory activation in response to PI3K/mTOR blockade. | Sustained pro-survival signaling. | Data from preclinical studies indicating MET activation as a bypass mechanism. |

This table is generated based on available data and may not be exhaustive.

Recent preclinical evidence has highlighted the role of the Focal Adhesion Kinase (FAK) and Wnt/β-catenin signaling pathways in mediating resistance to PI3K/mTOR inhibitors.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. As an upstream regulator, FAK can activate the PI3K/AKT pathway. frontiersin.org Inhibition of FAK has been shown to increase the sensitivity of mTORC1-resistant tumors to mTORC1 inhibition, suggesting that these tumors rely on FAK for survival. frontiersin.org The combination of FAK and mTORC1 inhibitors is being explored as a strategy to overcome resistance. frontiersin.org

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. Activation of the Wnt/β-catenin pathway has been identified as a compensatory response that drives resistance to PI3K inhibitors in preclinical models of triple-negative breast cancer, pancreatic, and colorectal cancer. researchgate.net Inhibition of PI3K can lead to the activation of Wnt signaling, and conversely, blocking the Wnt pathway can enhance the anti-tumor effects of PI3K inhibitors. researchgate.net The interplay between FAK and Wnt signaling is also being investigated, as FAK can influence β-catenin nuclear translocation. frontiersin.orgnih.gov

Reactivation of Receptor Tyrosine Kinases (e.g., HER2, IGF-1R, EGFR, MET)

Pathway-Specific Genomic and Molecular Alterations

In addition to the activation of bypass pathways, acquired resistance can also arise from specific genomic and molecular changes within the PI3K/mTOR pathway itself. These alterations can restore pathway signaling despite the presence of an inhibitor.